molecular formula C10H13ClF3NO B6309614 (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride CAS No. 1391484-89-1

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride

Cat. No. B6309614
CAS RN: 1391484-89-1
M. Wt: 255.66 g/mol
InChI Key: DWKXJMLQLSYEPD-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, also known as S-4-TFMPH, is a synthetic compound that has recently been studied for its potential uses in a variety of scientific and medical applications. S-4-TFMPH is an amino acid derivative that is structurally similar to serotonin, a neurotransmitter involved in regulating mood and behavior. In recent years, S-4-TFMPH has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders, as well as its potential use as a research tool in the study of brain function and development. In addition, S-4-TFMPH has been studied for its potential use in the treatment of pain, inflammation, and other medical conditions.

Scientific Research Applications

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has been studied for its potential use as a research tool in the study of serotonin-related functions in the brain. It has been used to study the effects of serotonin on the development and plasticity of the brain, as well as its role in regulating mood, behavior, and cognition. In addition, (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has been used to study the effects of serotonin on pain perception and the regulation of inflammation.

Mechanism of Action

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride acts as a partial agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, resulting in the release of serotonin. This activation of the serotonin 5-HT2A receptor is thought to be responsible for the antidepressant and anxiolytic effects of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride.
Biochemical and Physiological Effects
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has been studied for its potential use in the treatment of depression and anxiety. In animal studies, (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has been shown to reduce anxiety-like behaviors and improve mood. In addition, (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has been shown to reduce inflammation and pain perception in animal models.

Advantages and Limitations for Lab Experiments

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solution. In addition, it has a high affinity for the serotonin 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on the brain. However, (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride also has some limitations. It is not suitable for use in humans due to its potential for toxicity, and it is not suitable for use in long-term studies due to its short half-life.

Future Directions

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride has potential for use in the treatment of depression and anxiety, as well as other psychiatric disorders. Further research is needed to explore the potential therapeutic benefits of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, as well as its potential use in the treatment of pain and inflammation. In addition, further research is needed to explore the potential use of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride as a research tool in the study of brain function and development. Finally, further research is needed to explore the potential for (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride to be used in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride is synthesized from 4-trifluoromethoxybenzaldehyde and 1-aminopropane in a two-step reaction. First, 4-trifluoromethoxybenzaldehyde is reacted with 1-aminopropane in the presence of an acid catalyst to form 4-trifluoromethoxybenzylamine. Then, the 4-trifluoromethoxybenzylamine is reacted with hydrochloric acid to form (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride. The reaction is carried out in aqueous solution and is typically conducted at room temperature.

properties

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKXJMLQLSYEPD-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride

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